molecular formula C9H10N2O4 B1296092 Methyl 2-(methylamino)-5-nitrobenzoate CAS No. 3558-14-3

Methyl 2-(methylamino)-5-nitrobenzoate

Cat. No. B1296092
CAS RN: 3558-14-3
M. Wt: 210.19 g/mol
InChI Key: XSXPHEWACUOLRW-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-5-nitrobenzoate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a nitro group and a methylamino group attached to a benzene ring, which is further esterified with a methyl group. This structure has implications for its reactivity, physical properties, and its interaction with other molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in different contexts. For instance, methylation of 5-nitro-benzimidazoles has been achieved using methyl iodide in the presence of potassium carbonate, yielding methylbenzimidazoles with nitro substituents in different positions . Although this does not directly describe the synthesis of methyl 2-(methylamino)-5-nitrobenzoate, it provides insight into the methylation process of nitro-substituted aromatic compounds, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(methylamino)-5-nitrobenzoate has been determined using X-ray crystallography. For example, the structure of methyl 5-nitro-2-methylbenzoate was found to have a carboxylate group twisted from the ring plane, which is a deviation from the planarity observed in the corresponding acid . This information is crucial as it suggests that the introduction of certain substituents can significantly affect the conformation of the molecule, which may influence its chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of nitrobenzoate compounds has been studied, with one example being the esterification of 2-methyl-3-nitrobenzoic acid using diazomethane . This process is relevant as it demonstrates the ability to transform the acid form of a nitrobenzoate into its ester counterpart, which is a key step that could be applied in the synthesis of methyl 2-(methylamino)-5-nitrobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate derivatives have been investigated, including their ability to form hydrogen-bonded structures . Such studies are indicative of the potential interactions that methyl 2-(methylamino)-5-nitrobenzoate might engage in, which can affect its solubility, stability, and overall behavior in different environments. Additionally, the spectrophotometric determination of copper with a related compound, 2-(5-nitro-2-pridylazo)-5-methylaminoaniline, highlights the potential of nitrobenzoate derivatives in analytical chemistry applications .

Scientific Research Applications

  • Quantum Mechanical Study of the Structure and Spectroscopic Analysis
    • Field: Quantum Physics and Spectroscopy
  • Synthesis of Various Derivatives

    • Field: Organic Chemistry
    • Application: Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
    • Method: It is used as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
    • Results: It has been reported as a significant structure and an excellent precursor for the search of new bioactive molecules .
  • Perchlorate Analysis

    • Field: Analytical Chemistry
    • Application: A 40% w/w aqueous solution of methylamine acts as a mobile phase in perchlorate analysis .
    • Method: It is used to effectively analyze milk and yogurt samples through LC-MS/MS .
    • Results: This method provides a reliable and efficient way to detect perchlorate in dairy products .
  • Solvent for CO2 Removal

    • Field: Environmental Science
    • Application: 2-(Methylamino)ethanol is used as a solvent for the removal of carbon dioxide from the gas stream .
    • Method: The compound is used in a scrubbing process where it absorbs CO2 from the gas stream .
    • Results: This method effectively reduces the amount of CO2 released into the atmosphere .
  • Biosynthesis of Choline

    • Field: Biochemistry
    • Application: N-Methylethanolamine is an intermediate in the biosynthesis of choline .
    • Method: It is produced industrially by reacting ethylene oxide with excess methylamine in aqueous solution .
    • Results: With both an amine and a hydroxyl functional groups, it is a useful intermediate in the chemical synthesis of various products including polymers and pharmaceuticals .
  • Rapid Screening of Ketamine Analogs

    • Field: Forensic Science
    • Application: The structure of the ketamine analogue in suspicious powder is 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one .
    • Method: Mass spectrometry fragmentation patterns are used for the rapid screening of ketamine analogues in suspicious powder .
    • Results: The structure of the ketamine analogue in suspicious powder is further confirmed by NMR .

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and modifications to improve its properties or reduce its toxicity.


For a specific compound, these analyses would be based on experimental data and research studies. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

methyl 2-(methylamino)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-8-4-3-6(11(13)14)5-7(8)9(12)15-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPHEWACUOLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313082
Record name Methyl 2-(methylamino)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)-5-nitrobenzoate

CAS RN

3558-14-3
Record name 3558-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(methylamino)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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